molecular formula C14H21ClN2O2 B2757712 Cis-benzyl ((4-methylpyrrolidin-3-yl)methyl)carbamate hydrochloride CAS No. 1951439-09-0

Cis-benzyl ((4-methylpyrrolidin-3-yl)methyl)carbamate hydrochloride

Número de catálogo: B2757712
Número CAS: 1951439-09-0
Peso molecular: 284.78
Clave InChI: BRNSLUYJWJSTMK-JZKFLRDJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cis-Benzyl ((4-methylpyrrolidin-3-yl)methyl)carbamate hydrochloride (CAS: 1951439-09-0) is a synthetic carbamate derivative with a molecular formula of C₁₄H₂₁ClN₂O₂ and a molar mass of 284.78 g/mol . Structurally, it features a benzyl carbamate group linked to a 4-methylpyrrolidin-3-ylmethyl backbone, with a cis-configuration at the pyrrolidine ring. This compound is classified as a high-purity pharmaceutical intermediate (99% purity) and is typically supplied in 25 kg drums for industrial-scale applications . Its primary use spans drug discovery, particularly in the synthesis of bioactive molecules targeting neurological or metabolic pathways, though specific therapeutic indications remain under investigation.

Propiedades

IUPAC Name

benzyl N-[[(3S,4R)-4-methylpyrrolidin-3-yl]methyl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c1-11-7-15-8-13(11)9-16-14(17)18-10-12-5-3-2-4-6-12;/h2-6,11,13,15H,7-10H2,1H3,(H,16,17);1H/t11-,13-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNSLUYJWJSTMK-JZKFLRDJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1CNC(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNC[C@H]1CNC(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of cis-benzyl ((4-methylpyrrolidin-3-yl)methyl)carbamate hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The initial step involves the synthesis of the pyrrolidine ring, which can be achieved through various methods, including the reaction of 4-methylpyrrolidine with benzyl chloroformate.

    Carbamate Formation: The next step involves the formation of the carbamate group by reacting the pyrrolidine derivative with benzyl chloroformate under basic conditions.

    Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by treating the carbamate with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents .

Análisis De Reacciones Químicas

Types of Reactions

Cis-benzyl ((4-methylpyrrolidin-3-yl)methyl)carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

    Reduction: Reduced forms of the carbamate group.

    Substitution: Substituted benzyl derivatives.

Aplicaciones Científicas De Investigación

Cis-benzyl ((4-methylpyrrolidin-3-yl)methyl)carbamate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of cis-benzyl ((4-methylpyrrolidin-3-yl)methyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can act as a ligand for certain receptors, influencing cellular signaling pathways.

Comparación Con Compuestos Similares

Key Observations :

  • Fluorinated analogues (e.g., CAS 1219843-83-0) exhibit higher polarity, which may reduce metabolic stability but improve aqueous solubility .

Physicochemical and Pharmacological Properties

Property Target Compound (S)-Benzyl pyrrolidin-3-ylcarbamate HCl Cis-Benzyl (4-fluoropyrrolidin-3-yl)carbamate HCl
Molecular Weight 284.78 g/mol 269.75 g/mol 288.77 g/mol
LogP (Predicted) 2.1 1.8 1.5
Solubility (Water) Low Moderate Moderate
Pharmacological Use Neurological research Antibacterial intermediates Enzyme inhibition studies
Synthesis Complexity High (cis-configuration) Moderate High (fluorine introduction)

Key Findings :

  • The target compound’s cis-configuration and methyl group contribute to its unique steric and electronic profile, differentiating it from trans-isomers or non-methylated derivatives .

Actividad Biológica

Cis-benzyl ((4-methylpyrrolidin-3-yl)methyl)carbamate hydrochloride, also known by its CAS number 1951439-09-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its pharmacological properties.

Chemical Structure and Properties

This compound has the molecular formula C14H21ClN2O2 and a molecular weight of 284.78 g/mol. The compound features a benzyl group linked to a carbamate moiety and a 4-methylpyrrolidine ring, which is crucial for its biological activity. The specific stereochemistry may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. Preliminary studies suggest that it may act as an inhibitor of certain nitric oxide synthases (nNOS), which are involved in the regulation of nitric oxide production—a key signaling molecule in various physiological processes.

In Vitro Studies

Research has indicated that this compound exhibits notable activity against specific cellular pathways:

  • Neuronal Protection : In vitro assays have demonstrated that the compound can protect neuronal cells from hypoxia-induced damage, suggesting potential applications in neuroprotection and treatment of neurodegenerative conditions .
  • Antioxidant Properties : The compound has shown antioxidant activity, which may contribute to its protective effects in various cellular models .

In Vivo Studies

Animal model studies have provided further insights into the therapeutic potential of this compound:

  • Cerebral Palsy Model : In a rabbit model for cerebral palsy, this compound was found to reduce hypoxia-induced mortality and mitigate the development of cerebral palsy phenotypes .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureUnique Features
Benzyl ((4-methylpyrrolidin-3-yl)methyl)carbamateStructureMethyl group may influence lipophilicity and receptor affinity
N-Boc-(4-hydroxypyrrolidin-3-yl)methylamineStructureProtecting group alters reactivity
(S)-N-Boc-(4-hydroxyprolyl)methylamineStructureDifferent ring structure may confer distinct biological activity

Case Studies and Clinical Relevance

While comprehensive clinical data on this compound remains limited, existing case studies highlight its potential therapeutic applications:

  • Neuroprotective Effects : A study involving animal models demonstrated that treatment with this compound significantly improved outcomes in models of neuronal injury, suggesting its utility in developing therapies for conditions like stroke or traumatic brain injury.
  • Potential in Pain Management : Initial findings indicate that this compound may modulate pain pathways, providing a basis for further exploration in pain management therapies.

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : The cis-configuration is confirmed by coupling constants between pyrrolidine protons (J = 4–6 Hz for cis vs. 8–10 Hz for trans) and NOE correlations between the benzyl group and methyl-pyrrolidine protons .
  • High-Resolution MS : ESI-MS in positive ion mode shows a molecular ion peak at m/z 297.2 [M+H]⁺, with fragmentation patterns confirming the carbamate linkage and methyl-pyrrolidine substructure .
    Data Conflict Resolution : Discrepancies in reported spectra may arise from residual solvents; ensure thorough drying and use of deuterated DMSO for NMR .

What strategies are effective for separating enantiomers and assessing optical purity in this chiral compound?

Q. Advanced Research Focus

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane:isopropanol (90:10) mobile phase; retention times differ by 2–3 minutes for enantiomers .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) to assign absolute configuration .
    Methodological Pitfalls : Avoid overloading the column (>1 mg/mL) to prevent peak broadening, and validate purity with ≥99% enantiomeric excess (ee) via triplicate injections .

How do structural modifications (e.g., substituents on the pyrrolidine ring) influence binding affinity to neurological targets?

Q. Advanced Research Focus

  • SAR Studies : Replace the 4-methyl group with bulkier substituents (e.g., cyclopropyl) to evaluate steric effects on σ-1 receptor binding. Assays show a 10-fold decrease in Ki with bulkier groups due to steric clashes .
  • Carbamate Linker Flexibility : Truncating the methylene spacer reduces blood-brain barrier penetration (logP drops from 2.1 to 1.4), as shown in rodent pharmacokinetic studies .
    Data Interpretation : Use molecular docking (AutoDock Vina) to correlate structural changes with binding energy differences (ΔG ≥ 2 kcal/mol indicates significance) .

What analytical methods validate compound stability under physiological conditions, and how are degradation products characterized?

Q. Advanced Research Focus

  • Forced Degradation Studies : Expose the compound to pH 1–13 buffers at 40°C for 24 hours. UPLC-PDA reveals two major degradation products: hydrolyzed carbamate (retention time 3.2 min) and oxidized pyrrolidine (retention time 5.8 min) .
  • LC-MS/MS Quantification : Develop a validated method with a LOD of 0.1 ng/mL in plasma, using deuterated internal standards to correct for matrix effects .
    Stabilization Strategies : Lyophilization with trehalose (1:1 w/w) reduces hydrolysis by 90% during 6-month storage at −20°C .

How can computational modeling predict metabolic pathways and potential toxicity?

Q. Advanced Research Focus

  • In Silico Metabolism : Use GLORYx to identify primary sites of CYP3A4-mediated oxidation (e.g., benzyl ring para-position) and glutathione adduct formation .
  • Toxicity Prediction : ADMETlab 2.0 flags hepatotoxicity risk (Probability = 0.72) due to aromatic amine metabolites; validate with Ames test (≥90% negative results required) .
    Experimental Validation : Compare computational predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) to quantify metabolite ratios .

What crystallographic techniques confirm the solid-state structure and polymorphic forms?

Q. Advanced Research Focus

  • Single-Crystal X-Ray Diffraction : Crystals grown via vapor diffusion (acetonitrile:water) reveal a monoclinic P2₁ space group with Z’ = 1. Hydrogen bonding between the carbamate carbonyl and HCl dominates the lattice .
  • Polymorph Screening : Use solvent-mediated conversion (e.g., ethanol vs. acetone) to isolate Form I (needles, mp 148°C) and Form II (plates, mp 135°C). DSC and PXRD distinguish forms .

How do salt forms (e.g., hydrochloride vs. free base) impact solubility and bioavailability?

Q. Advanced Research Focus

  • Solubility Profiling : Hydrochloride salt increases aqueous solubility (45 mg/mL vs. 8 mg/mL for free base at pH 7.4) but reduces logD by 0.5 units .
  • Bioavailability Studies : In rats, the hydrochloride salt shows 80% oral bioavailability (AUC₀–₂₄ = 1200 ng·h/mL) vs. 40% for the free base, attributed to enhanced dissolution .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.